molecular formula C24H54NO5P B12675970 Einecs 308-613-8 CAS No. 98143-48-7

Einecs 308-613-8

Cat. No.: B12675970
CAS No.: 98143-48-7
M. Wt: 467.7 g/mol
InChI Key: GSXAUNRJTKBWLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Docosanol, phosphate, compound with 2-aminoethanol typically involves the reaction of docosanol with phosphoric acid and 2-aminoethanol. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The process may involve steps such as esterification and neutralization to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where docosanol, phosphoric acid, and 2-aminoethanol are combined under specific conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Docosanol, phosphate, compound with 2-aminoethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphite or hypophosphite compounds.

    Substitution: Various substituted aminoethanol derivatives.

Scientific Research Applications

1-Docosanol, phosphate, compound with 2-aminoethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anti-inflammatory effects.

    Industry: Utilized in the formulation of various industrial products, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Docosanol, phosphate, compound with 2-aminoethanol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Docosanol: A long-chain fatty alcohol with similar structural properties.

    Phosphoric Acid: A common inorganic acid used in various chemical reactions.

    2-Aminoethanol: An organic compound with applications in chemical synthesis and as a building block for other compounds.

Uniqueness

1-Docosanol, phosphate, compound with 2-aminoethanol is unique due to its combination of a long-chain fatty alcohol, a phosphate group, and an aminoethanol moiety. This unique structure imparts specific chemical and physical properties, making it valuable in diverse applications ranging from industrial formulations to scientific research.

Properties

CAS No.

98143-48-7

Molecular Formula

C24H54NO5P

Molecular Weight

467.7 g/mol

IUPAC Name

2-aminoethanol;docosyl dihydrogen phosphate

InChI

InChI=1S/C22H47O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;3-1-2-4/h2-22H2,1H3,(H2,23,24,25);4H,1-3H2

InChI Key

GSXAUNRJTKBWLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)N

Origin of Product

United States

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